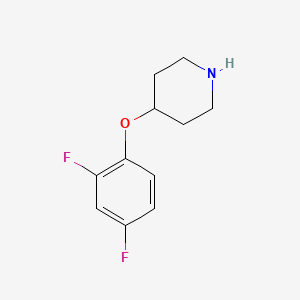

4-(2,4-Difluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKODIQFDAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625460 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-08-4 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2,4-Difluorophenoxy)piperidine, a key building block in the development of various pharmacologically active compounds. The document details the prevalent synthetic strategies, starting from readily available materials, and focuses on the formation of the crucial ether linkage and subsequent deprotection. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in the efficient and reproducible synthesis of this important intermediate.

Introduction

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS) and other biological systems. The introduction of fluorine atoms onto the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, in particular, serves as a valuable intermediate in the synthesis of potent and selective antagonists for various receptors. This guide outlines the primary synthetic pathways for its preparation, focusing on methods that are both efficient and scalable.

Synthetic Pathways

The synthesis of this compound is typically a two-step process commencing with N-Boc-4-hydroxypiperidine. The first step involves the formation of the ether bond between the piperidine and the difluorophenyl moiety. The second step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, often as a hydrochloride salt. The three most common methods for the ether bond formation are the Williamson ether synthesis, Nucleophilic Aromatic Substitution (SNAr), and the Mitsunobu reaction.

Caption: Overall Synthetic Strategy for this compound.

Step 1: Ether Formation

The formation of the ether linkage is the key bond construction in this synthesis. The choice of method often depends on the specific difluorinated aromatic precursor used.

This classical method involves the reaction of an alkoxide with an alkyl or aryl halide. In this context, the alkoxide of N-Boc-4-hydroxypiperidine reacts with a suitable 2,4-difluorophenyl derivative bearing a good leaving group.

An In-depth Technical Guide to 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 4-(2,4-Difluorophenoxy)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a piperidine ring linked to a difluorinated phenyl group via an ether linkage—it represents a scaffold with potential for biological activity. This document collates available chemical and physical data, outlines plausible experimental protocols for its synthesis and characterization, and visualizes these workflows.

Core Properties and Data

Publicly available information indicates that this compound hydrochloride is primarily a research chemical or synthetic intermediate.[1] Its detailed pharmacological profile is not extensively documented in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and computational sources.

The following table summarizes the key physicochemical properties of this compound hydrochloride.

| Property | Value | Citation(s) |

| IUPAC Name | This compound;hydrochloride | [2] |

| CAS Number | 1171775-66-8 | [3] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [2] |

| Molecular Weight | 249.68 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| InChI Key | OCJMIBZWCNGEAG-UHFFFAOYSA-N | |

| SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)F.Cl | [2] |

| Storage Conditions | Room Temperature, Inert atmosphere | [3] |

The compound is associated with the following hazard statements, indicating it should be handled with appropriate laboratory safety precautions.

| Hazard Statement Code | Description | Citation(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Potential Pharmacological Significance

While direct pharmacological studies on this compound hydrochloride are scarce, its structural components are present in pharmacologically active molecules. The piperidine moiety is a common scaffold in central nervous system (CNS) drugs.[4] Aryl ether linkages are also prevalent in various drug classes.

Notably, related structures containing a difluorophenyl-piperidine core have been investigated for their affinity to dopamine receptors. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been synthesized and characterized as potent antagonists of the dopamine D4 receptor (D4R), suggesting potential applications in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[5][6] The analogous compound, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, serves as a key intermediate in the synthesis of antipsychotic drugs such as risperidone, which target dopamine D2 and serotonin receptors.[7][8]

Given these precedents, it is plausible that this compound hydrochloride could be investigated as a ligand for dopamine receptors or other CNS targets.[9] However, without specific experimental data, this remains speculative.

Experimental Protocols

A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. The proposed workflow involves the reaction of a piperidine alcohol with an activated difluorobenzene derivative.

Reaction: N-Boc-4-hydroxypiperidine + 2,4-Difluoronitrobenzene → N-Boc-4-(2,4-Difluorophenoxy)piperidine → this compound → this compound hydrochloride

Detailed Protocol:

-

Step 1: Ether Formation (SNAr Reaction)

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Remove the solvent and excess acid under reduced pressure to yield the crude amine salt.

-

-

Step 3: Hydrochloride Salt Formation (if necessary)

-

If the deprotection was performed with TFA, neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent.

-

Dry the organic layer, filter, and then treat with a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride.

-

To confirm the identity, purity, and structure of the synthesized compound, a standard battery of analytical techniques would be employed.

Detailed Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The resulting spectrum should show characteristic peaks for the piperidine ring protons and the aromatic protons of the difluorophenoxy group. Expected integrations should correspond to the number of protons in the structure.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Use a high-resolution mass spectrometer (HRMS), such as an ESI-TOF or Orbitrap, to determine the exact mass of the molecular ion.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via electrospray ionization (ESI).

-

The measured mass should correspond to the calculated exact mass of the protonated free base [C₁₁H₁₄F₂NO]⁺, confirming the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using a reverse-phase HPLC method.

-

A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like 0.1% formic acid or TFA.

-

Detection is commonly performed with a UV detector, monitoring at wavelengths where the aromatic ring absorbs (e.g., 254 nm).

-

A pure sample should ideally show a single major peak. Purity is calculated based on the relative peak area.

-

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound hydrochloride.

Caption: Proposed synthetic workflow for this compound HCl.

Caption: Standard analytical workflow for chemical structure and purity verification.

References

- 1. scbt.com [scbt.com]

- 2. This compound hydrochloride | C11H14ClF2NO | CID 42948943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride (CAS Number: 1171775-66-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential biological activity of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Compound Information

| Property | Value | Source |

| CAS Number | 1171775-66-8 | N/A |

| Chemical Name | This compound hydrochloride | N/A |

| Molecular Formula | C₁₁H₁₄ClF₂NO | --INVALID-LINK-- |

| Molecular Weight | 249.68 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | Commercial Suppliers |

| Storage Conditions | Inert atmosphere, room temperature | Commercial Suppliers |

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting 4-hydroxypiperidine with 2,4-difluorophenol.

Proposed Synthetic Pathway

A plausible synthetic route involves the following steps:

-

Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

-

Williamson Ether Synthesis: The protected 4-hydroxypiperidine is then reacted with 2,4-difluorophenol in the presence of a base to form the ether linkage.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

Figure 1: Proposed synthetic pathway for this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Synthesis of N-Boc-4-(2,4-difluorophenoxy)piperidine

-

To a solution of N-Boc-4-hydroxypiperidine and 2,4-difluorophenol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of this compound hydrochloride

-

Dissolve the crude N-Boc-4-(2,4-difluorophenoxy)piperidine in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, the hydrochloride salt may precipitate. If not, concentrate the solution under reduced pressure to obtain the crude product.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. The purity of the final compound should be assessed by analytical techniques like HPLC, NMR, and mass spectrometry.

Physicochemical Characterization

| Parameter | Method | Expected Outcome |

| Purity | HPLC | >98% |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the proposed structure |

| Melting Point | Melting Point Apparatus | A sharp melting range is expected for a pure compound. |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the compound.

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

Figure 2: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenoxy group and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the ether linkage.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbons attached to fluorine will exhibit C-F coupling.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathway

Based on the structural similarity to known pharmacologically active molecules, this compound hydrochloride is hypothesized to be a dopamine D4 receptor antagonist. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.

Proposed Mechanism of Action

As a D4 receptor antagonist, the compound would bind to the receptor and block the binding of the endogenous ligand, dopamine. This would inhibit the downstream signaling cascade initiated by D4 receptor activation.

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor by dopamine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Figure 3: Proposed signaling pathway of the Dopamine D4 receptor and the inhibitory action of the antagonist.

Experimental Protocol for Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of the compound for the dopamine D4 receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride at the human dopamine D4 receptor.

-

Materials:

-

Membranes from cells expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [³H]-spiperone).

-

Test compound (this compound hydrochloride).

-

Non-specific binding control (e.g., haloperidol).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity by scintillation counting.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 4: Workflow for a competitive radioligand binding assay.

Safety Information

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. General precautions for handling chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The experimental protocols are provided as examples and should be adapted and validated for specific laboratory conditions. All chemical handling should be performed in accordance with established safety protocols.

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(2,4-Difluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive research on the specific mechanism of action for 4-(2,4-difluorophenoxy)piperidine is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on an in-depth analysis of structurally similar compounds and their known pharmacological targets. The primary molecular targets identified for analogous compounds include the sigma-1 receptor (σ1R), the dopamine D4 receptor, and G-protein-gated inwardly rectifying potassium (GIRK) channels.

Executive Summary

This compound is a synthetic compound featuring a piperidine ring linked to a difluorophenoxy moiety. While its direct pharmacological profile is not extensively documented, structure-activity relationship (SAR) studies of analogous molecules strongly suggest its potential interaction with key central nervous system targets. This guide synthesizes available data on related phenoxyalkylpiperidines and difluorobenzoyl-piperidines to propose a multifactorial mechanism of action. The primary putative targets are the sigma-1 receptor, where it may act as a ligand, and the dopamine D4 receptor, where it could exhibit antagonistic properties. Furthermore, modulation of GIRK channels is a plausible downstream effect or a direct interaction. This document provides a comprehensive overview of the potential binding affinities, experimental protocols for target validation, and the associated signaling pathways.

Putative Molecular Targets and Quantitative Data

Based on the pharmacology of structurally related compounds, the following tables summarize the potential binding affinities and functional activities of this compound at its likely molecular targets.

Sigma-1 Receptor (σ1R) Affinity

Many phenoxyalkylpiperidine derivatives exhibit high affinity for the sigma-1 receptor.[1] The 2,4-difluoro substitution on the phenoxy ring is a common feature in various pharmacologically active compounds, often enhancing binding affinity through electron-withdrawing effects.[2]

Table 1: Binding Affinities of Structurally Related Compounds at Sigma-1 Receptors

| Compound | Modification from Core Structure | Receptor | Ki (nM) | Reference |

| 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Methoxy substitution on phenoxy ring, ethyl linker, 4-methyl on piperidine | σ1 | 0.89 | [1] |

| 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Chloro substitution on phenoxy ring, ethyl linker, 4-methyl on piperidine | σ1 | 0.34 | [1] |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Cyanophenoxymethyl group, 3-fluoropropyl linker | σ1 | 4.3 | [3] |

Dopamine D4 Receptor Antagonism

Derivatives of 4,4-difluoropiperidine with phenoxymethyl substituents have been identified as potent and selective dopamine D4 receptor antagonists.[4][5] The core piperidine structure is crucial for interaction with the receptor.

Table 2: Binding Affinities of Structurally Related Compounds at Dopamine D4 Receptors

| Compound | Modification from Core Structure | Receptor | Ki (nM) | Reference |

| A 4,4-difluoropiperidine ether-based antagonist (14a) | 4,4-difluoro substitution on piperidine, specific ether linkage | D4 | 0.3 | [5] |

| A 3,4-Difluorophenyl substituted 4,4-difluoropiperidine (8b) | 4,4-difluoro on piperidine, 3,4-difluorophenyl ether | D4 | 5.5 | [5] |

Experimental Protocols

To validate the putative mechanism of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

Objective: To measure the displacement of a radiolabeled sigma-1 receptor ligand by this compound.

Materials:

-

Membrane homogenates from guinea pig liver or cells expressing human sigma-1 receptors.[6][7]

-

Radioligand: [3H]-(+)-pentazocine.[6]

-

Non-specific binding control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[8]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound: this compound at various concentrations.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, membrane preparation, and the test compound or vehicle.

-

Add the radioligand ([3H]-(+)-pentazocine) to initiate the binding reaction.[8]

-

For non-specific binding wells, add a high concentration of unlabeled haloperidol or (+)-pentazocine.

-

Incubate the plate at a specified temperature and duration (e.g., 120 minutes at 37°C).[9]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Modulation

This protocol assesses the functional effect of the compound on GIRK channel activity in neurons.

Objective: To measure changes in ion currents through GIRK channels in the presence of this compound.

Materials:

-

Acutely prepared brain slices (e.g., from mouse hippocampus) or cultured neurons.[10]

-

Artificial cerebrospinal fluid (ACSF).[10]

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes for recording.

-

GIRK channel agonist (e.g., baclofen) and antagonist (e.g., tertiapin-Q) as controls.[10]

Procedure:

-

Prepare acute brain slices and maintain them in oxygenated ACSF.

-

Transfer a slice to the recording chamber and continuously perfuse with ACSF.

-

Establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).[10]

-

Voltage-clamp the neuron at a holding potential near the resting membrane potential.

-

Apply a GIRK channel agonist like baclofen to induce an outward current, confirming the presence of functional GIRK channels.[10]

-

Wash out the agonist and apply this compound at various concentrations to the bath.

-

Record any changes in the holding current. An outward current suggests activation, while a reduction of a baseline current or agonist-induced current suggests inhibition.

-

Use specific GIRK channel blockers like tertiapin-Q to confirm that the observed effects are mediated by GIRK channels.[10]

Signaling Pathways and Visualizations

The putative molecular targets of this compound are involved in distinct and critical signaling pathways in the central nervous system.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[11] It modulates a variety of signaling pathways, including calcium signaling and the activity of other receptors and ion channels.

Putative Sigma-1 Receptor Signaling Pathway.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of this receptor would block the downstream effects of dopamine, leading to an increase in adenylyl cyclase activity and subsequent signaling cascades.

Putative Dopamine D4 Receptor Antagonism.

GIRK Channel Modulation Workflow

The following diagram illustrates a potential experimental workflow to determine if this compound modulates GIRK channels, which could be a downstream effect of GPCR activity or a direct interaction.

Workflow for Investigating GIRK Channel Modulation.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that this compound is likely to exert its pharmacological effects through modulation of the sigma-1 receptor and/or antagonism of the dopamine D4 receptor. The downstream consequences of these interactions could involve alterations in calcium homeostasis, cyclic AMP signaling, and the activity of ion channels such as GIRK channels.

To definitively elucidate the mechanism of action of this compound, further research is imperative. This should include comprehensive in vitro binding and functional assays across a wide range of receptors and channels, followed by in vivo studies to correlate these molecular actions with physiological and behavioral outcomes. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating such investigations. The insights gained will be crucial for the potential development of this and related compounds as therapeutic agents for neurological and psychiatric disorders.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime | 691007-07-5 | Benchchem [benchchem.com]

- 3. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]

- 11. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-(2,4-Difluorophenoxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 4-(2,4-Difluorophenoxy)piperidine and its derivatives. This class of compounds has garnered significant interest within the scientific community for its potent and selective interactions with key neurological targets, positioning it as a valuable scaffold for the development of novel therapeutics for central nervous system (CNS) disorders. This document outlines the synthesis, mechanism of action, receptor binding profiles, and potential therapeutic applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Compound Structure and Synthesis Overview

The core structure of this compound features a piperidine ring linked via an ether bond at the 4-position to a 2,4-difluorophenyl group. This structural motif has been identified as a privileged scaffold for targeting dopamine and sigma receptors.

A general synthetic route to phenoxy-piperidine derivatives involves the reaction of a suitably protected 4-hydroxypiperidine with a difluorobenzene derivative. A common approach is the Williamson ether synthesis, where the alkoxide of the piperidinol is reacted with a difluoro-substituted aromatic compound. Another method involves the displacement of a leaving group on the piperidine ring by a difluorophenol.

Primary Biological Targets and Mechanism of Action

Research has primarily focused on the interaction of this compound derivatives with two main classes of receptors: Dopamine D4 receptors and Sigma (σ) receptors.

2.1. Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic and cortical areas of the brain, including the cortico-basal ganglia network[1]. Unlike the more widespread D2 and D3 receptors, the selective localization of D4R makes it an attractive target for therapeutic intervention with potentially fewer side effects[1][2].

Derivatives of the this compound scaffold have been identified as potent D4R antagonists[1][2]. As antagonists, these compounds bind to the D4 receptor but do not elicit the intracellular signaling cascade typically initiated by the endogenous ligand, dopamine. By blocking the receptor, they can modulate dopaminergic neurotransmission. This mechanism is particularly relevant in conditions where hyperactivity of the D4 receptor is implicated, such as in L-DOPA-induced dyskinesias (LID) in Parkinson's disease patients[1][2]. Preclinical studies have suggested that selective D4 antagonists can alleviate LID without compromising the antiparkinsonian effects of L-DOPA[2].

2.2. Sigma (σ) Receptor Modulation

Sigma receptors are unique, non-opioid receptor proteins located in the central nervous system and peripheral organs[3][4]. There are two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂)[3][4]. The σ₁ receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface, and it is involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival[3][5]. The σ₂ receptor, identified as TMEM97, is also located in the endoplasmic reticulum and is implicated in cell proliferation and death, with high expression levels in various tumor cell lines[6][7].

Phenoxyalkylpiperidine derivatives have been developed as high-affinity ligands for sigma receptors[8]. Depending on the specific substitutions, these compounds can act as either agonists or antagonists. Sigma-1 receptor agonists have shown potential in providing neuroprotection and treating amnesia, while σ₂ receptor ligands are being explored for their cytotoxic effects in cancer cells[4][6][8]. The 4-phenoxy-piperidine scaffold is considered an optimal structure for achieving selectivity for σ₁ over σ₂ receptors[8].

Quantitative Biological Data

The following tables summarize the receptor binding affinities and in vitro pharmacokinetic properties of representative 4-phenoxy-piperidine derivatives. It is important to note that the data presented is for a series of related compounds, as comprehensive data for the specific this compound is not centrally available in the public domain. These tables illustrate the structure-activity relationships (SAR) within this chemical class.

Table 1: Dopamine D4 Receptor Binding Affinities of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

| Compound | Aryl Ether Moiety | Ki (nM) for hD4R |

| 7b | 3,4-Difluorophenoxy | 320 |

| 8b | 3,4-Difluorophenoxy | 5.5 |

| 9c | 3,4-Difluorophenoxy | 135 |

| 9k | 3,4-Difluorophenoxy | 2.7 |

| 9n | 3,4-Difluorophenoxy | 46.8 |

| 8a | 4-Fluorophenoxy | 140 |

| 9a | 4-Fluorophenoxy | 1,413 |

| 9g | 4-Fluorophenoxy | 118 |

| 9p | 4-Fluorophenoxy | 73 |

| 8c | 4-Fluoro-3-methylphenoxy | 13 |

| 9l | 4-Fluoro-3-methylphenoxy | 6.5 |

| 9j | 4-Cyanophenoxy | 1.7 |

| 14a | (Structure not specified) | 0.3 |

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which are structurally related to the topic compound.[1][2]

Table 2: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidines

| Compound | Receptor | Ki (nM) | Selectivity (σ₁/σ₂) |

| 1a (p-chlorophenoxy analog) | σ₁ | 0.34 - 1.18 | - |

| 1b (p-methoxyphenoxy analog) | σ₁ | 0.89 - 1.49 | - |

| 4a (p-chlorophenoxy analog) | σ₂ | 17.2 | - |

| General Trend | σ₂ | 52.3 - 809 | - |

Data represents a range for a series of N-[(4-substituted-phenoxy)ethyl]piperidines.[8]

Table 3: In Vitro Pharmacokinetic Properties

| Property | Observation for the 4,4-Difluoropiperidine Ether Series |

| Microsomal Stability | Poor stability, high intrinsic clearance in liver microsomes |

| Plasma Protein Binding | High |

These general observations highlight challenges in developing these compounds as CNS drugs.[1][2]

Experimental Protocols

4.1. Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

-

Cells are harvested, and cell membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membranes expressing the hD4R.

-

A fixed concentration of a radioligand, such as [³H]N-methylspiperone.

-

Varying concentrations of the test compound (e.g., this compound).

-

-

For determining non-specific binding, a high concentration of a known D4R ligand (e.g., haloperidol) is added to a set of wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity on each filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

4.2. In Vitro Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of liver microsomes.

-

Assay Components:

-

Liver microsomes (human or other species).

-

NADPH regenerating system (cofactor for metabolic enzymes).

-

Test compound.

-

Phosphate buffer.

-

-

Procedure:

-

The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

The percentage of the compound remaining at each time point is plotted against time.

-

The in vitro half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining versus time plot.

-

The intrinsic clearance (CLint) is calculated from the half-life.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound.

Caption: Dopamine D4 Receptor Antagonism Pathway.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sigma Receptors [sigmaaldrich.com]

- 6. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 8. ricerca.uniba.it [ricerca.uniba.it]

Spectral Data Analysis of 4-(2,4-Difluorophenoxy)piperidine: A Technical Overview

For Immediate Release

This technical guide addresses the spectral data of 4-(2,4-difluorophenoxy)piperidine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental data for this specific molecule, this document provides a summary of predicted spectral information and outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established methodologies for analogous compounds.

Executive Summary

A thorough search of scientific literature and spectral databases reveals a lack of publicly available experimental ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. While a predicted ¹³C NMR spectrum is available, empirical data is necessary for definitive structural confirmation and characterization. This guide presents the predicted data and provides a framework of standard experimental procedures for obtaining the necessary spectral information.

Predicted Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. It is important to note that these are computational predictions and may differ from experimental values.

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) in D₂O |

| C1' | 158.4 (dd, J = 247.5, 11.1 Hz) |

| C2' | 104.9 (dd, J = 28.3, 3.0 Hz) |

| C3' | 111.8 (dd, J = 12.1, 4.0 Hz) |

| C4' | 155.1 (dd, J = 246.5, 12.1 Hz) |

| C5' | 111.8 (dd, J = 12.1, 4.0 Hz) |

| C6' | 120.2 (dd, J = 21.2, 4.0 Hz) |

| C4 | 72.1 |

| C3, C5 | 42.5 |

| C2, C6 | 50.1 |

Note: Predicted data should be confirmed with experimental analysis.

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of this compound, based on standard laboratory practices for similar aryl piperidinyl ethers.

Synthesis of this compound

A common method for the synthesis of aryl ethers from an alcohol and an activated aryl halide is the Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.

Materials:

-

N-Boc-4-hydroxypiperidine

-

2,4-Difluoronitrobenzene or other suitable activated 2,4-difluorophenyl electrophile

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Acid for deprotection (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)

-

Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)

Procedure:

-

Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base is added portion-wise at 0 °C. The mixture is stirred to allow for the formation of the corresponding alkoxide.

-

Nucleophilic Aromatic Substitution: The activated 2,4-difluorophenyl compound is added to the reaction mixture, which is then allowed to warm to room temperature or heated to facilitate the substitution reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Deprotection: The N-Boc protecting group is removed by treating the purified intermediate with a strong acid. After the reaction is complete, the solvent is removed in vacuo to yield the desired this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.

-

2D NMR (Optional): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition:

-

ESI-MS: This soft ionization technique is typically used for polar molecules and will likely yield the protonated molecule [M+H]⁺.[1] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

EI-MS: This higher-energy ionization method may lead to more extensive fragmentation, providing valuable structural information.[1]

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectral characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the signaling pathways or primary biological targets of this compound. Research on structurally related compounds may provide insights into its potential pharmacological profile.

Conclusion

References

4-(2,4-Difluorophenoxy)piperidine: A Core Building Block for Neurological and Metabolic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenoxy)piperidine is a versatile heterocyclic chemical building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a flexible piperidine ring with a rigid, electron-withdrawing difluorophenoxy moiety, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on its role in the development of antagonists for key neurological and metabolic targets.

Physicochemical Properties

The hydrochloride salt of this compound is the common commercially available form. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | [1] |

| CAS Number | 1171775-66-8 | [1] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [1] |

| Molecular Weight | 249.68 g/mol | [1] |

| Appearance | White to yellow solid | |

| Storage | Inert atmosphere, room temperature |

Synthesis and Experimental Protocols

General Synthetic Workflow

References

Potential Therapeutic Targets for 4-(2,4-Difluorophenoxy)piperidine Derivatives

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-(2,4-Difluorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to interact with a variety of biological targets, particularly within the central nervous system (CNS). This document provides a comprehensive overview of potential therapeutic targets for derivatives of this chemical series, with a focus on G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing compounds. This guide details hypothetical, yet representative, quantitative data, experimental protocols for target validation and characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to the this compound Scaffold

The piperidine ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a wide range of proteins. The addition of a 2,4-difluorophenoxy group can significantly modulate the physicochemical properties of the molecule, including lipophilicity, metabolic stability, and target-binding affinity, by introducing specific electronic and steric interactions.

While the broader class of piperidine derivatives has been extensively studied, this guide will focus on the plausible and high-value therapeutic targets for compounds incorporating the specific this compound core. Based on the prevalence of similar structures in neuropharmacology, we will explore their potential as modulators of key G-protein coupled receptors (GPCRs) involved in neurotransmission.

Potential Therapeutic Targets: G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. Their involvement in a vast array of physiological processes makes them attractive targets for therapeutic intervention. For the this compound scaffold, we will consider two high-value CNS targets: the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR).

-

Dopamine D2 Receptor (D2R): A key target for antipsychotic and antiparkinsonian drugs. It is primarily coupled to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

-

Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in a variety of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. It is coupled to the Gq/11 family of G-proteins, activating phospholipase C (PLC) and leading to an increase in intracellular inositol phosphates and calcium.

Quantitative Pharmacological Data

The following tables summarize hypothetical, yet representative, in vitro pharmacological data for a series of this compound derivatives (termed "DFP-Compounds"). This data illustrates a potential structure-activity relationship (SAR) at the D2 and 5-HT2A receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound ID | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Selectivity (Ki 5-HT2A / Ki D2) |

|---|---|---|---|

| DFP-001 | 15.2 | 180.5 | 11.9 |

| DFP-002 | 8.7 | 95.3 | 11.0 |

| DFP-003 | 2.1 | 150.8 | 71.8 |

| DFP-004 | 25.6 | 5.4 | 0.21 |

Table 2: In Vitro Functional Activity (IC50 / EC50, nM)

| Compound ID | D2R Functional Assay (IC50, nM) (cAMP Inhibition) | 5-HT2AR Functional Assay (EC50, nM) (Calcium Flux) |

|---|---|---|

| DFP-001 | 35.8 | > 1000 |

| DFP-002 | 20.1 | 850.2 |

| DFP-003 | 5.3 | > 1000 |

| DFP-004 | 60.2 | 12.7 |

Detailed Experimental Protocols

The following are standard, detailed methodologies for the key experiments cited in the tables above.

Radioligand Binding Assay for D2 and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human D2 and 5-HT2A receptors.

Materials:

-

Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

-

Radioligands: [3H]-Spiperone for D2R, [3H]-Ketanserin for 5-HT2AR.

-

Non-specific binding competitors: Haloperidol for D2R, Mianserin for 5-HT2AR.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compounds (DFP-series) at various concentrations.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the DFP test compounds in assay buffer.

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kd), and either a test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding).

-

Incubate the plates for 60 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 values by non-linear regression analysis.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2R cAMP Functional Assay (Antagonist Mode)

Objective: To measure the ability of test compounds to antagonize agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor.

-

Dopamine (agonist).

-

cAMP assay kit (e.g., HTRF or LANCE).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (DFP-series).

Procedure:

-

Plate the D2R-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the DFP test compounds for 15 minutes.

-

Add a fixed concentration of dopamine (at its EC80) in the presence of forskolin.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

-

Plot the cAMP concentration against the test compound concentration and perform a non-linear regression to determine the IC50 value.

5-HT2AR Calcium Flux Functional Assay (Agonist Mode)

Objective: To measure the ability of test compounds to stimulate calcium mobilization via the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (DFP-series).

-

A fluorescence plate reader with an integrated fluidics head (e.g., FLIPR).

Procedure:

-

Plate the 5-HT2AR-expressing cells in a 96-well plate and incubate overnight.

-

Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add various concentrations of the DFP test compounds and continuously measure the fluorescence intensity for 2-3 minutes.

-

Plot the peak fluorescence response against the test compound concentration and perform a non-linear regression to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and a typical experimental workflow for the characterization of the DFP compounds.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: D2 Receptor Gi Signaling Pathway (Antagonism).

Caption: Drug Discovery Workflow for DFP Derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting GPCRs within the central nervous system. The hypothetical data and established protocols presented in this guide illustrate a clear path for the identification and characterization of potent and selective modulators of targets such as the Dopamine D2 and Serotonin 5-HT2A receptors. Through a systematic approach involving primary screening, secondary assays for selectivity and function, and comprehensive lead optimization, derivatives from this chemical series can be advanced toward clinical development for the treatment of various neuropsychiatric disorders. The provided workflows and pathway diagrams serve as a foundational reference for researchers engaged in this area of drug discovery.

4-(2,4-Difluorophenoxy)piperidine: An In-depth Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2,4-Difluorophenoxy)piperidine, a piperidine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted physicochemical properties, detailed experimental protocols for their determination, and an analysis of potential stability issues based on its chemical structure and data from related molecules.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and available data for its hydrochloride salt.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [1][2] |

| Molecular Weight | 249.68 g/mol | [1] |

| Appearance | White to Yellow Solid | [3] |

| Storage Temperature | Room Temperature, Inert atmosphere | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of the basic piperidine nitrogen suggests that the solubility of this compound will be pH-dependent.

Predicted Solubility Behavior

Based on the structure, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: The parent compound, piperidine, is miscible with water.[4] The introduction of the lipophilic 2,4-difluorophenoxy group is expected to decrease aqueous solubility. The protonated form of the piperidine ring at acidic pH will likely exhibit higher aqueous solubility.

-

Organic Solubility: Piperidine is soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[4] It is expected that this compound will also be soluble in common polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm).

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Sparingly soluble | Lipophilic difluorophenoxy group reduces aqueous solubility. |

| 0.1 N HCl (pH 1) | Soluble | Protonation of the piperidine nitrogen increases polarity and aqueous solubility. |

| PBS (pH 7.4) | Sparingly soluble | Similar to water, but buffering may slightly influence solubility. |

| Ethanol | Freely soluble | Good H-bonding capability and moderate polarity. |

| DMSO | Freely soluble | High polarity and ability to dissolve a wide range of compounds. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

Stability Profile

Assessing the stability of a potential drug candidate is mandated by regulatory agencies to ensure its safety and efficacy over its shelf life.[6] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Potential Degradation Pathways

The structure of this compound contains an ether linkage, which can be susceptible to hydrolysis under acidic conditions, although ethers are generally stable.[8][9][10] The piperidine ring itself is relatively stable, but oxidation could potentially occur. Photodegradation is also a possibility, especially given the aromatic ring.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products.[11] A stability-indicating HPLC method is essential to separate and quantify the parent compound and its degradation products.[12][13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature or slightly elevated temperature for a defined period.

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a defined period.

-

At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17]

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis (0.1 N HCl, 60°C) | Potentially liable | Cleavage of the ether linkage to form 2,4-difluorophenol and 4-hydroxypiperidine. |

| Basic Hydrolysis (0.1 N NaOH, 60°C) | Likely stable | Ethers are generally resistant to base-catalyzed hydrolysis.[8] |

| Oxidative (3% H₂O₂, RT) | Potentially liable | N-oxidation of the piperidine ring or other oxidative products. |

| Thermal (80°C, solid) | Likely stable | The molecule does not possess highly thermally labile functional groups. |

| Photolytic (ICH Q1B) | Potentially liable | Degradation initiated by UV absorption by the aromatic ring. |

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a new chemical entity like this compound.

References

- 1. This compound hydrochloride | C11H14ClF2NO | CID 42948943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]

- 3. This compound hydrochloride | 1171775-66-8 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. scispace.com [scispace.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. q1scientific.com [q1scientific.com]

InChI key for 4-(2,4-Difluorophenoxy)piperidine hydrochloride

An In-Depth Technical Guide to 4-(2,4-Difluorophenoxy)piperidine hydrochloride

InChIKey: OCJMIBZWCNGEAG-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of this compound hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, and while specific biological data and experimental protocols for this exact compound are not extensively available in the public domain, this guide draws upon research into structurally similar compounds to provide insights into its potential applications and methodologies for its study.

Chemical and Physical Properties

This compound hydrochloride is a piperidine derivative containing a 2,4-difluorophenoxy moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many experimental and pharmaceutical applications.

| Property | Value | Reference |

| InChIKey | OCJMIBZWCNGEAG-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [1][2] |

| Molecular Weight | 249.68 g/mol | [1] |

| IUPAC Name | This compound;hydrochloride | [1] |

| CAS Number | 1171775-66-8 | |

| Appearance | White to Yellow Solid | |

| Storage Temperature | Room Temperature, Inert Atmosphere |

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound hydrochloride is limited, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry.[3] Furthermore, research into structurally related compounds, particularly those with a difluorophenyl moiety, points towards potential activity at dopamine receptors.

A notable study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs has identified potent and selective antagonists for the dopamine 4 receptor (D4R).[4] The D4 receptor is highly expressed in the cortico-basal ganglia network, which is involved in motor control. Its modulation is a therapeutic strategy for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[4]

The structure-activity relationship (SAR) of these analogs suggests that the nature of the phenoxy group significantly influences binding affinity to the D4 receptor. Below is a summary of the binding affinities (Ki) for some of these related compounds.

| Compound Structure (Core: 4,4-difluoropiperidine) | R Group on Phenoxy Ring | D4R Ki (nM) |

|

| 4-fluoro | 140 - 320 |

|

| 3,4-difluoro | 5.5 |

|

| 4-fluoro-3-methyl | 13 |

|

| 4-cyano | 1.7 |

|

| 3,4-difluorophenoxy | 2.7 |

Data extracted from a study on related 4,4-difluoropiperidine ether analogs.[4]

Given these findings, it is plausible that this compound hydrochloride could also exhibit activity at dopamine receptors, particularly the D4 subtype. The 2,4-difluoro substitution pattern on the phenoxy ring would be a key determinant of its binding affinity and selectivity.

Potential Signaling Pathway Involvement

Should this compound hydrochloride act as a D4 receptor antagonist, it would modulate downstream signaling cascades initiated by dopamine. D4 receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Potential Dopamine D4 Receptor Antagonism Signaling Pathway.

Experimental Protocols

The following are detailed experimental methodologies adapted from studies on structurally similar dopamine D4 receptor antagonists, which could be applied to characterize the biological activity of this compound hydrochloride.

Synthesis of Structurally Related Piperidine Ethers

While a specific protocol for the requested compound is not available, a general synthesis for related 4,4-difluoropiperidine ethers has been described.[4] This typically involves the reaction of a protected 4-hydroxypiperidine with a suitable difluorophenol, followed by deprotection.

General Workflow for Synthesis:

Caption: A general synthetic workflow for piperidine ether compounds.

In Vitro D4 Receptor Binding Assay

This protocol is to determine the binding affinity (Ki) of the compound for the human dopamine D4 receptor.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

-

Cells are harvested, and a cell membrane fraction is prepared through homogenization and centrifugation.

-

The final membrane preparation is suspended in an appropriate assay buffer.

2. Competitive Radioligand Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the test compound (this compound hydrochloride).

-

Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

-

The plates are incubated to allow for binding equilibrium.

3. Detection and Data Analysis:

-

The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The IC₅₀ value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Experimental Workflow for Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound hydrochloride, identified by the InChIKey OCJMIBZWCNGEAG-UHFFFAOYSA-N, is a chemical entity with potential for further investigation in the field of drug discovery. While specific biological data for this compound is not widely published, the known pharmacology of structurally related molecules, particularly as dopamine D4 receptor antagonists, provides a strong rationale for its study in the context of neurological disorders. The experimental protocols outlined in this guide offer a framework for the synthesis and biological characterization of this and similar compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

Synthetic Route for 4-(2,4-Difluorophenoxy)piperidine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 4-(2,4-Difluorophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The outlined protocol utilizes a Mitsunobu reaction for the key ether formation followed by an acidic deprotection to yield the final hydrochloride salt.

I. Synthetic Strategy Overview

The synthesis of this compound hydrochloride is achieved through a two-step process. The first step involves the formation of the aryl ether linkage via a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 2,4-difluorophenol. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen. The second step is the removal of the Boc protecting group and subsequent formation of the hydrochloride salt by treatment with hydrochloric acid.

II. Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the coupling of N-Boc-4-hydroxypiperidine with 2,4-difluorophenol using a Mitsunobu reaction.[1][2][3]

Materials:

-

N-Boc-4-hydroxypiperidine

-

2,4-Difluorophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-